molecular formula C10H12BrN B1404183 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 405142-63-4

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1404183
CAS RN: 405142-63-4
M. Wt: 226.11 g/mol
InChI Key: ZJHZHNDFXRZWHW-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN . It is available in two forms: as a hydrochloride salt and as a free base . The hydrochloride salt has a molecular weight of 262.58 , while the free base has a molecular weight of 226.12 .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a bromine atom at the 5-position and an amine group at the 1-position.


Physical And Chemical Properties Analysis

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a solid at room temperature . The free base form is a liquid and should be stored at 4°C .

Scientific Research Applications

Development of Antiviral Agents

The compound’s derivatives have been explored for their antiviral properties. For instance, indole derivatives, which can be synthesized from compounds like 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine , show promise as inhibitors of influenza A and other viruses .

Anti-inflammatory Applications

Indole derivatives, which can be obtained from this compound, are known to possess anti-inflammatory properties. These derivatives can be used to develop new medications that target inflammatory pathways in diseases such as arthritis and asthma .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZHNDFXRZWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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